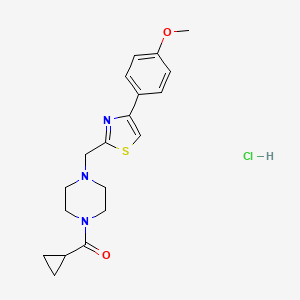

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule featuring a piperazine core linked to a thiazole ring substituted with a 4-methoxyphenyl group. This compound is part of a broader class of piperazine-thiazole derivatives investigated for their pharmacological properties, including kinase inhibition or receptor modulation.

Properties

IUPAC Name |

cyclopropyl-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S.ClH/c1-24-16-6-4-14(5-7-16)17-13-25-18(20-17)12-21-8-10-22(11-9-21)19(23)15-2-3-15;/h4-7,13,15H,2-3,8-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTCZNVIQUKBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Thiazole derivatives, which share a similar structure, have been found to interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death.

Biochemical Pathways

For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Indole derivatives are known to affect pathways related to inflammation, cancer, viral infections, and more.

Result of Action

Similar compounds, such as thiazole and indole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Biological Activity

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a thiazole moiety, and a piperazine ring, which are characteristic of many bioactive molecules. The presence of the methoxyphenyl group enhances its lipophilicity and biological interactions.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 347.89 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) suggests that modifications in the thiazole and phenyl groups significantly influence potency.

Case Study: Antitumor Efficacy

A study evaluated several thiazole derivatives, revealing that those with methoxy substitutions exhibited enhanced cytotoxicity. For example:

- Compound A : IC = 1.61 µg/mL against A431 cells.

- Compound B : IC = 1.98 µg/mL against Jurkat cells.

These findings suggest that the methoxy group contributes positively to the antitumor activity of these compounds .

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. The compound's piperazine component is known to interact with neurotransmitter systems, potentially offering therapeutic effects in seizure disorders.

Research Findings

A recent investigation into thiazole derivatives showed significant anticonvulsant activity in animal models:

- Compound C : Demonstrated 100% protection against seizures in tested subjects.

The presence of electron-donating groups like methoxy enhances the anticonvulsant efficacy by stabilizing the molecular structure .

Pain Modulation

The modulation of P2X receptors is another area of interest for this compound. Compounds targeting these receptors have shown promise in pain management.

Research indicates that compounds similar to this one can inhibit P2X3 receptor activity, which is crucial for pain signaling pathways. This inhibition could lead to reduced pain perception in clinical settings .

Chemical Reactions Analysis

Acid-Base Reactions

The hydrochloride salt form undergoes reversible protonation/deprotonation. In aqueous basic conditions (e.g., NaOH), the free base is liberated, while acidic conditions regenerate the salt. This property is critical for solubility modulation in pharmaceutical formulations.

Example Reaction:

Nucleophilic Substitution at Piperazine

The secondary amines on the piperazine ring are reactive toward alkylation or acylation. For example:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.

Conditions:

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

- Catalysts: Triethylamine (TEA) or diisopropylethylamine (DIPEA) .

Oxidation Reactions

The cyclopropane ring exhibits limited oxidative stability. Under strong oxidizing agents (e.g., KMnO₄), it may cleave to form diols or ketones, though this is less common without catalyst mediation.

Example Pathway:

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group undergoes EAS at the para position due to the electron-donating methoxy group. Common reactions include:

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-3-nitrobenzene derivative |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated aryl ring |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-substituted derivatives |

Note: Direct experimental data for this compound is limited, but inferred from analogous methoxyphenyl systems .

Thiazole Ring Modifications

The thiazole moiety participates in:

- Alkylation : Reacts with alkyl halides at the sulfur or nitrogen sites.

- Halogenation : Bromination or chlorination at the 5-position of the thiazole ring .

Example Reaction with Ethyl Bromoacetate:

Cyclopropane Ring-Opening

Under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), the cyclopropane ring may undergo strain-relief reactions to form open-chain alkenes or diols.

Example Acid-Catalyzed Opening:

Hydrolysis of Methoxy Group

The methoxy group can be demethylated under harsh acidic conditions (e.g., HBr/AcOH) to yield a phenolic -OH group .

Example:

Comparative Reactivity Table

Comparison with Similar Compounds

Research Implications

While the evidence lacks direct biological data for the target compound, structural comparisons suggest:

Selectivity : The cyclopropyl group may reduce metabolic degradation compared to bulkier substituents (e.g., cyclohexyl in ) .

Target Engagement : The 4-methoxyphenyl-thiazole motif could mimic tyrosine kinase inhibitors, similar to urea derivatives in targeting kinase domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.